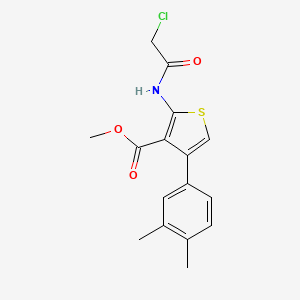
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H16ClNO3S and its molecular weight is 337.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (referred to as compound 1) is a synthetic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C16H16ClNO3S
- Molecular Weight : 337.82 g/mol
- IUPAC Name : Methyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
The compound features a thiophene ring, which is known for its diverse biological activities, making it an interesting subject for research in medicinal chemistry.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of thiophene derivatives, including compound 1. The following table summarizes the findings related to its antibacterial and antifungal activities:
| Microorganism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 | |
| Bacillus subtilis | 10 |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The effectiveness of compound 1 may be attributed to its ability to interact with specific target proteins involved in microbial survival.
The mechanism of action for compound 1 involves its interaction with various microbial targets. Research indicates that it forms hydrogen bonds and hydrophobic interactions with active site residues of key enzymes such as dihydrofolate reductase and rhomboid protease, which are critical for bacterial and fungal viability .
Structure-Activity Relationship (SAR)
A literature survey highlights the importance of the thiophene ring in conferring biological activity. Variations in substituents on the thiophene structure can significantly influence its potency. For instance:
- Substituent Variations : The presence of electron-donating groups enhances antibacterial activity.
- Hydrophobic Interactions : Compounds with larger hydrophobic groups tend to exhibit increased binding affinity to target proteins.
This relationship underscores the necessity for careful design in the synthesis of thiophene derivatives to optimize their biological efficacy .
Case Studies
-
Antibacterial Efficacy :
A study evaluated the antibacterial efficacy of several thiophene derivatives, including compound 1. The results indicated that modifications leading to increased hydrophobicity correlated with enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. -
Antifungal Activity :
Another investigation focused on the antifungal properties of compound 1 against Candida albicans. The study revealed that compound 1 exhibited a significant zone of inhibition, suggesting its potential as a therapeutic agent against fungal infections .
Propriétés
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-9-4-5-11(6-10(9)2)12-8-22-15(18-13(19)7-17)14(12)16(20)21-3/h4-6,8H,7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXVKNMLSKDXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














